(1R,2R)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a fluoro-substituted methoxyphenyl group, and a secondary alcohol. Its unique structure makes it a valuable candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxybenzaldehyde and ®-1-amino-2-propanol.
Reaction Conditions: The key steps include the formation of an imine intermediate followed by reduction to yield the desired product. Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles can minimize waste and reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the primary amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(1R,2R)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-OL: Similar structure but with a different position of the fluoro group.
(1R,2R)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness
(1R,2R)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of the fluoro-substituted methoxyphenyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14FNO2 |
---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)10(12)8-5-7(11)3-4-9(8)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m1/s1 |
InChI Key |
QDBSKZMELBFHAG-LDWIPMOCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=C(C=CC(=C1)F)OC)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)F)OC)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.